N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl group, a tetrahydrothiophene ring, and a nicotinamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, including the formation of the biphenyl and tetrahydrothiophene intermediates, followed by their coupling with nicotinamide. Common synthetic routes may include:
Formation of Biphenyl Intermediate: This can be achieved through Suzuki coupling reactions involving aryl halides and boronic acids.
Synthesis of Tetrahydrothiophene Intermediate: This step may involve the cyclization of suitable precursors under acidic or basic conditions.
Coupling with Nicotinamide: The final step involves the coupling of the biphenyl and tetrahydrothiophene intermediates with nicotinamide using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like NaBH4 can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving nicotinamide.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and nicotinamide moieties may facilitate binding to specific sites, while the tetrahydrothiophene ring could modulate the compound’s overall activity. This interaction can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.
Biphenyl Compounds: Biphenyl-2-carboxylic acid and biphenyl-4-amine.
Tetrahydrothiophene Derivatives: Compounds containing tetrahydrothiophene rings with various substituents.
Uniqueness
N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its combination of biphenyl, tetrahydrothiophene, and nicotinamide moieties, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
N-(2-phenylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(19-10-6-13-23-22(19)26-17-12-14-27-15-17)24-20-11-5-4-9-18(20)16-7-2-1-3-8-16/h1-11,13,17H,12,14-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSKLQFNRYCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.